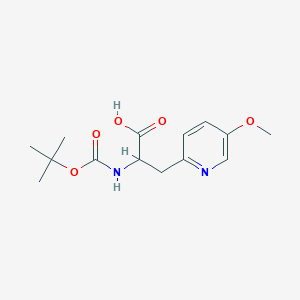
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy-substituted pyridine ring, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Methoxylation: The methoxy group is introduced via methylation using reagents like methyl iodide or dimethyl sulfate.
Formation of the Propionic Acid Moiety: The propionic acid group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the carboxyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the Boc-protected amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted pyridines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is commonly used to protect amino groups during multi-step syntheses.
Biology
Peptide Synthesis: Utilized in the synthesis of peptides and proteins due to its amino acid structure.
Enzyme Inhibition Studies: Studied for its potential to inhibit specific enzymes.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Explored as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-3-(pyridin-2-yl)-propionic acid: Lacks the methoxy group, leading to different reactivity and applications.
2-tert-Butoxycarbonylamino-3-(5-methyl-pyridin-2-yl)-propionic acid: Contains a methyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE is unique due to the presence of the methoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-(5-methoxypyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-11(12(17)18)7-9-5-6-10(20-4)8-15-9/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
UAQXYMNJNCIQAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


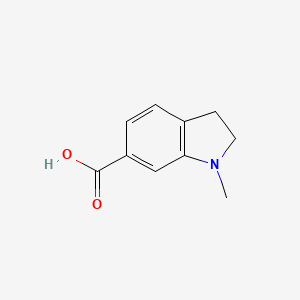
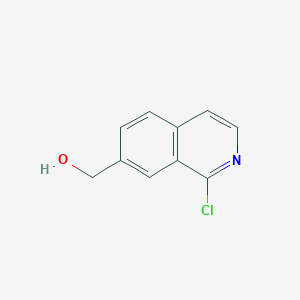
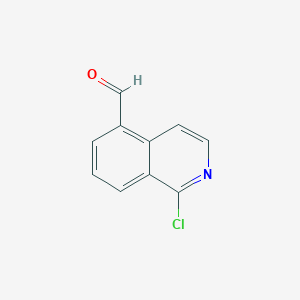
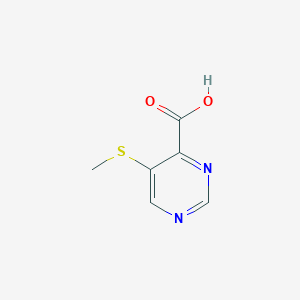
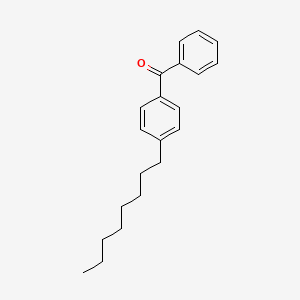

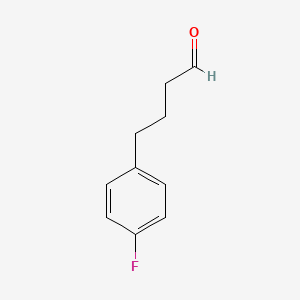
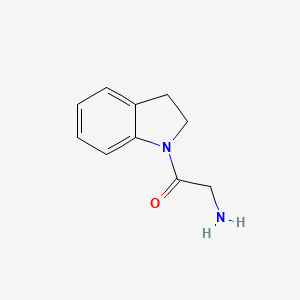
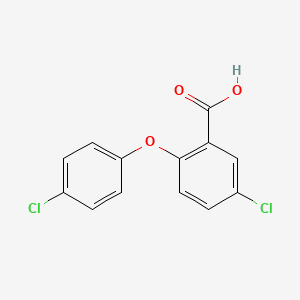
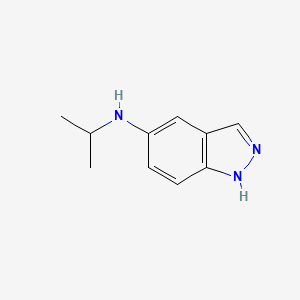
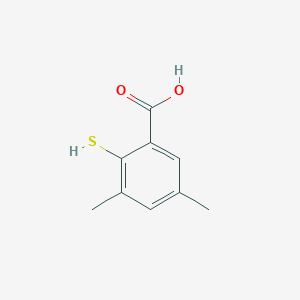
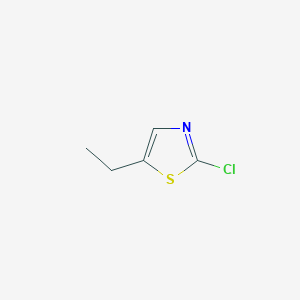
![(2S)-3-[4-(2,6-Dimethoxyphenyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B1647558.png)
![1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1647559.png)
